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molecular formula C8H8ClN3 B3161572 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-30-5

4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B3161572
M. Wt: 181.62 g/mol
InChI Key: JLNOHXNCJWNQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507740B2

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (200 mg) in N,N-dimethylformamide (1.3 mL) was added potassium carbonate (269 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. Iodoethane (305 mg) was added to the reaction mixture, and the mixture was stirred at room temperature for 3 hrs. The reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (30 mL×3). The organic layer washed with saturated brine (20 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=80/20→10/90). The object fraction was concentrated under reduced pressure and dried to give the title compound (187 mg) as a pale-yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step Two
Quantity
305 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[NH:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:18][CH3:19]>CN(C)C=O.O>[Cl:1][C:2]1[C:3]2[N:10]([CH2:18][CH3:19])[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CN2
Name
Quantity
1.3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
269 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
305 mg
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×3)
WASH
Type
WASH
Details
The organic layer washed with saturated brine (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The object fraction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CN2CC
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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